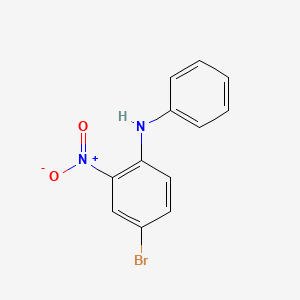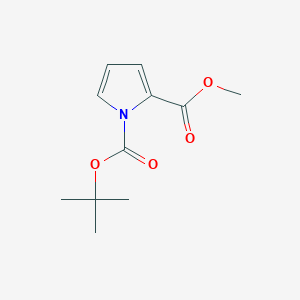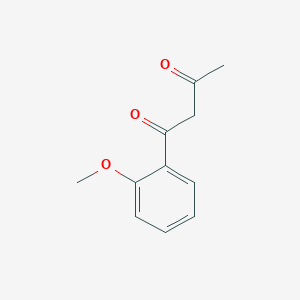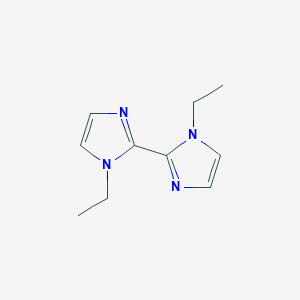
4-Bromo-2-nitro-N-phénylaniline
Vue d'ensemble
Description
4-Bromo-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitro-N-phenylaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitro-N-phenylaniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 293.116 Da and the monoisotopic mass is 291.984741 Da .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-nitro-N-phenylaniline are complex and involve multiple steps. For instance, the reaction conditions with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours yield a 63% overall yield .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-nitro-N-phenylaniline include a molecular weight of 293.12 . The compound is a yellow solid .Applications De Recherche Scientifique
Synthèse organique
4-Bromo-2-nitro-N-phénylaniline: est un intermédiaire précieux en synthèse organique. Ses groupes bromo et nitro en font un composé polyvalent pour diverses transformations chimiques. Il peut subir des réactions de couplage croisé catalysées au palladium, telles que les couplages de Suzuki et de Stille, pour former des liaisons carbone-carbone . Ce composé est également utilisé dans la synthèse de molécules organiques plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Recherche pharmaceutique
En recherche pharmaceutique, This compound sert de brique de base pour la synthèse de candidats médicaments. Il peut être utilisé pour introduire des groupes brome et nitro dans les molécules, qui sont souvent des groupes fonctionnels clés dans les composés biologiquement actifs. La présence de ces groupes peut modifier de manière significative les propriétés pharmacologiques d'un composé .
Science des matériaux
Ce composé trouve des applications en science des matériaux, notamment dans le développement de nouveaux matériaux présentant des propriétés électroniques ou photoniques spécifiques. Sa structure moléculaire permet la création de polymères et de copolymères qui peuvent être utilisés dans la production de matériaux avancés présentant des caractéristiques uniques .
Chimie analytique
This compound: peut être utilisé comme étalon ou réactif en chimie analytique. Ses propriétés spectroscopiques distinctes lui permettent d'être utilisé dans des méthodes telles que la CLHP et la spectrométrie de masse pour l'identification et la quantification de mélanges complexes .
Optique non linéaire
Le composé a montré un potentiel dans le domaine de l'optique non linéaire. Des études ont indiqué que les cristaux dérivés de This compound présentent un rendement de conversion de la génération de deuxième harmonique (SHG) élevé, ce qui les rend adaptés à des applications en optoélectronique et en technologie laser .
Études environnementales
Bien que les applications directes dans les études environnementales ne soient pas bien documentées, des composés comme This compound peuvent être utilisés dans la synthèse de colorants et de pigments. Ces substances peuvent ensuite être étudiées pour leur impact environnemental, leur biodégradabilité et leur utilisation potentielle dans les technologies de détection environnementale .
Safety and Hazards
4-Bromo-2-nitro-N-phenylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
4-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRRJVPEFDOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499122 | |
| Record name | 4-Bromo-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16588-25-3 | |
| Record name | 4-Bromo-2-nitro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














